(1S,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid
Description
(1S,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane derivative with a cyano group and a hydroxy group attached to the third carbon, and a carboxylic acid group attached to the first carbon
Properties
IUPAC Name |
3-cyano-3-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-3-6(10)1-4(2-6)5(8)9/h4,10H,1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRISASIKODCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C#N)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228889-33-4 | |
| Record name | rac-(1s,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a cyano-substituted precursor with a hydroxy-substituted cyclobutane derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of (1S,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: Formation of (1S,3s)-3-cyano-3-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of (1S,3s)-3-amino-3-hydroxycyclobutane-1-carboxylic acid.
Substitution: Formation of (1S,3s)-3-cyano-3-chlorocyclobutane-1-carboxylic acid.
Scientific Research Applications
(1S,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy and carboxylic acid groups can form covalent bonds with target molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,3s)-3-amino-3-hydroxycyclobutane-1-carboxylic acid
- (1S,3s)-3-cyano-3-oxocyclobutane-1-carboxylic acid
- (1S,3s)-3-cyano-3-chlorocyclobutane-1-carboxylic acid
Uniqueness
(1S,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of both a cyano and a hydroxy group on the cyclobutane ring, which imparts distinct chemical reactivity and biological activity. This compound’s structural features allow it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
(1S,3S)-3-Cyano-3-hydroxycyclobutane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula: C6H7NO3
- Molecular Weight: 155.12 g/mol
- CAS Number: 2228889-33-4
- Density: 1.447 g/cm³ (predicted)
- pKa: 4.54 (predicted)
The biological activity of (1S,3S)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid can be attributed to its ability to interact with various biological targets, potentially influencing metabolic pathways. The presence of the cyano and hydroxyl groups suggests that it may exhibit both nucleophilic and electrophilic characteristics, allowing it to participate in diverse biochemical reactions.
Pharmacological Applications
-
Antitumor Activity:
- Studies indicate that (1S,3S)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid can be used as a precursor in the synthesis of positron-emitting radiotracers for PET imaging, which is crucial for tumor detection and monitoring .
- Its structural analogs have shown promise in inhibiting tumor growth in various cancer models.
- Neuroprotective Effects:
Case Studies
Case Study 1: PET Imaging Agents
A study demonstrated the efficacy of (1S,3S)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid in the development of PET imaging agents. The compound was found to provide enhanced sensitivity compared to traditional markers like FDG in detecting human tumors .
Case Study 2: Synthesis and Biological Evaluation
Research involving the synthesis of derivatives of (1S,3S)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid revealed that certain modifications could significantly enhance its biological activity, indicating a structure-activity relationship that merits further exploration .
Biological Activity Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1S,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of cyclobutane derivatives often involves ring-closing strategies or functionalization of preformed cyclobutane scaffolds. For example, stereoselective synthesis of similar compounds (e.g., 2-aminocyclobutane-1-carboxylic acid isomers) employs Boc-protected intermediates and acid-mediated deprotection, followed by purification via ion-exchange chromatography or flash column chromatography . Key parameters to optimize include reaction temperature (e.g., maintaining 0°C during acid-sensitive steps), solvent choice (e.g., dichloromethane for TFA deprotection), and pH control during crystallization (e.g., adjusting to pH=2 for precipitation) .
Q. How can researchers validate the stereochemical configuration of (1S,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid?
- Methodological Answer : Chiral HPLC coupled with polarimetric detection is a gold standard for confirming stereochemistry. For instance, (1R,3R)-3-hydroxycyclobutane-1-carboxylic acid was validated using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases, achieving >99% enantiomeric excess . Comparative NMR analysis with known stereoisomers (e.g., chemical shift differences in NMR for cyano vs. hydroxy groups) can also resolve ambiguities .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer :
- Purity : Use reversed-phase HPLC (C18 column) with UV detection at 210–220 nm to detect impurities.
- Stability : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Cyclobutane derivatives are prone to ring-opening under acidic/basic conditions, so pH-controlled storage (pH 6–8) is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data when assigning proton environments in (1S,3s)-3-cyano-3-hydroxycyclobutane-1-carboxylic acid?
- Methodological Answer : Contradictions often arise from overlapping signals or solvent effects. Strategies include:
- 2D NMR : Employ - HSQC and HMBC to correlate protons with adjacent carbons, clarifying assignments for the cyano and hydroxy groups .
- Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3; polar solvents like DMSO may resolve hydroxy proton splitting .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental data .
Q. What strategies are effective in minimizing racemization during synthetic steps involving the cyclobutane core?
- Methodological Answer : Racemization risks increase under high temperatures or prolonged basic conditions. Mitigation approaches:
- Low-Temperature Reactions : Conduct ester hydrolysis or coupling steps at ≤0°C to preserve stereochemistry .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) or Fmoc groups for the amino/hydroxy moieties to prevent unintended epimerization .
- In Situ Monitoring : Track enantiomeric excess via circular dichroism (CD) spectroscopy during synthesis .
Q. How can computational chemistry guide the design of derivatives with enhanced metabolic stability?
- Methodological Answer :
- Metabolic Hotspot Prediction : Use software like Schrödinger’s SiteMap to identify regions prone to oxidative metabolism (e.g., the hydroxy group).
- Steric Shielding : Introduce bulky substituents (e.g., methyl groups) adjacent to labile sites to hinder enzyme access.
- Cyclobutane Rigidity : Leverage the ring’s conformational constraints to reduce entropy-driven degradation, as seen in similar cyclopropane-based drugs .
Q. What experimental designs are suitable for probing the compound’s biological activity while minimizing off-target effects?
- Methodological Answer :
- Targeted Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to specific enzymes (e.g., cyclooxygenase or proteases).
- Counter-Screening : Test against panels of unrelated targets (e.g., GPCRs, kinases) to assess selectivity.
- Prodrug Approaches : Temporarily mask the hydroxy group as an ester to improve cell permeability and reduce premature metabolism .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental molecular weights during characterization?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm the exact mass (e.g., using ESI-TOF) to rule out adducts or solvent interference.
- Isotopic Pattern Analysis : Compare experimental isotopic distributions (e.g., / ratios) with theoretical simulations .
- Impurity Profiling : Use LC-MS/MS to identify co-eluting contaminants that skew molecular ion peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
